molecular formula C22H14F2N2O B4720978 N-(2,4-difluorophenyl)-2-phenylquinoline-4-carboxamide

N-(2,4-difluorophenyl)-2-phenylquinoline-4-carboxamide

Cat. No.: B4720978
M. Wt: 360.4 g/mol
InChI Key: BBZRFGIVOFTBQR-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-phenylquinoline-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, substituted with a phenyl group and a carboxamide group. The presence of fluorine atoms in the phenyl ring enhances its chemical stability and biological activity.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F2N2O/c23-15-10-11-20(18(24)12-15)26-22(27)17-13-21(14-6-2-1-3-7-14)25-19-9-5-4-8-16(17)19/h1-13H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZRFGIVOFTBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-phenylquinoline-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of 2-phenylquinoline, which is then subjected to a series of reactions to introduce the carboxamide group and the 2,4-difluorophenyl substituent.

    Synthesis of 2-phenylquinoline: This can be achieved through the Pfitzinger reaction, where isatin reacts with acetophenone in the presence of a base.

    Introduction of the carboxamide group: The 2-phenylquinoline is then reacted with chloroformic acid derivatives to introduce the carboxamide group.

    Substitution with 2,4-difluorophenyl group: Finally, the compound is subjected to a nucleophilic aromatic substitution reaction with 2,4-difluoroaniline to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic aromatic substitution reactions often require a strong base, such as sodium hydride (NaH), and a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-phenylquinoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific properties, such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of fluorine atoms enhances its binding affinity and specificity, making it a potent inhibitor or modulator of its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-fluorobenzamide: Shares the 2,4-difluorophenyl group but has a different core structure.

    N-(2,4-difluorophenyl)-2,5-difluorobenzamide: Similar in structure but with additional fluorine substitutions.

    N-(2,4-difluorophenyl)-2’,4’-difluoro-4-hydroxybiphenyl-3-carboxamide: A derivative with additional fluorine and hydroxyl groups.

Uniqueness

N-(2,4-difluorophenyl)-2-phenylquinoline-4-carboxamide is unique due to its quinoline core, which imparts distinct chemical and biological properties. The combination of the quinoline core with the 2,4-difluorophenyl group enhances its stability and activity, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,4-difluorophenyl)-2-phenylquinoline-4-carboxamide
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N-(2,4-difluorophenyl)-2-phenylquinoline-4-carboxamide

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